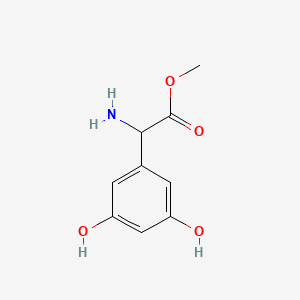
Meta'-di-hydroxy-phenylalaninemeta
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Meta’-di-hydroxy-phenylalaninemeta is a nonproteinogenic amino acid that is structurally related to phenylalanine It is characterized by the presence of two hydroxyl groups attached to the aromatic ring of phenylalanine at the meta positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of meta’-di-hydroxy-phenylalaninemeta typically involves the hydroxylation of phenylalanine. One common method is the use of phenylalanine meta-hydroxylase, an enzyme that catalyzes the hydroxylation of phenylalanine to produce meta’-di-hydroxy-phenylalaninemeta . This enzymatic reaction requires specific conditions, including the presence of a non-heme iron cofactor and tetrahydropterin as an additional cofactor .
Industrial Production Methods
Industrial production of meta’-di-hydroxy-phenylalaninemeta may involve biotechnological approaches, utilizing genetically engineered microorganisms that express phenylalanine meta-hydroxylase. These microorganisms can be cultured under controlled conditions to produce the compound in large quantities. The process involves optimizing the growth conditions, such as temperature, pH, and nutrient availability, to maximize the yield of meta’-di-hydroxy-phenylalaninemeta.
Chemical Reactions Analysis
Types of Reactions
Meta’-di-hydroxy-phenylalaninemeta undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like Lewis acids.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroxy derivatives.
Substitution: Various substituted aromatic compounds depending on the substituent introduced.
Scientific Research Applications
Meta’-di-hydroxy-phenylalaninemeta has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of meta’-di-hydroxy-phenylalaninemeta involves its interaction with specific enzymes and molecular targets. For example, phenylalanine meta-hydroxylase catalyzes the hydroxylation of phenylalanine to produce meta’-di-hydroxy-phenylalaninemeta . This reaction involves the formation of a Fe(II)-O-O-BH4 bridge, followed by heterolytic cleavage of the O-O bond to yield the hydroxylating intermediate Fe(IV)=O, which then hydroxylates the phenylalanine substrate .
Comparison with Similar Compounds
Meta’-di-hydroxy-phenylalaninemeta can be compared with other hydroxylated phenylalanine derivatives:
L-tyrosine: Hydroxylated at the para position.
L-DOPA: Hydroxylated at the ortho position.
Meta-l-tyrosine: Similar to meta’-di-hydroxy-phenylalaninemeta but with different hydroxylation patterns.
These compounds share similar structural features but differ in their hydroxylation patterns, leading to distinct chemical properties and biological activities.
Properties
IUPAC Name |
methyl 2-amino-2-(3,5-dihydroxyphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c1-14-9(13)8(10)5-2-6(11)4-7(12)3-5/h2-4,8,11-12H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPSOEOPINVKYBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC(=CC(=C1)O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

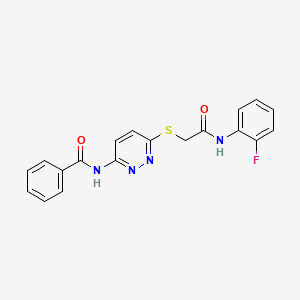
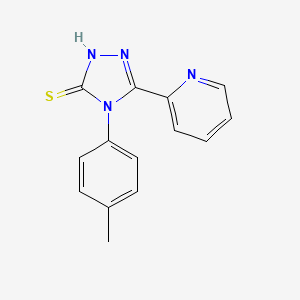
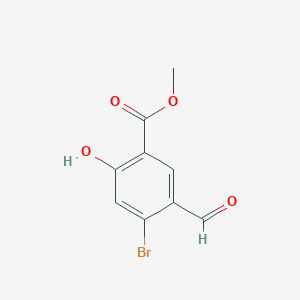
![2-[3-(3,4-dimethylbenzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2774748.png)
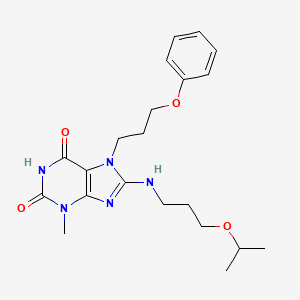
![1-[(5-Chloropyrazin-2-yl)methyl]-3-[[1-(hydroxymethyl)cyclopentyl]-phenylmethyl]urea](/img/structure/B2774752.png)
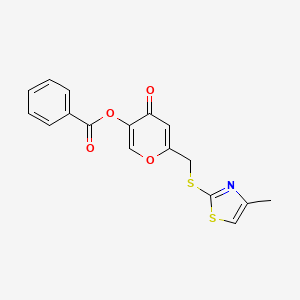
![2-[4-(Trifluoromethyl)piperidin-1-yl]-1,3-benzothiazole](/img/structure/B2774755.png)
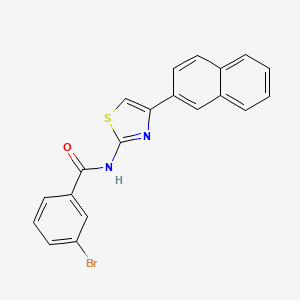
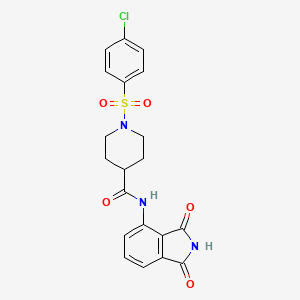
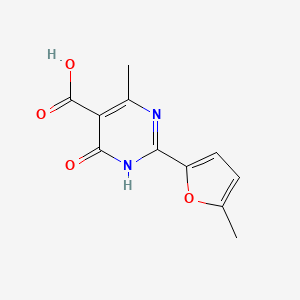
![1-[3-(5-Chloro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2774764.png)
![3-(2-ethoxyethyl)-1-methyl-7-phenyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2774765.png)
